1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one
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Overview
Description
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a synthetic organic compound that features a pyrazine ring, an azetidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Coupling Reactions: The final step involves coupling the pyrazine and azetidine intermediates with the tolyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyridin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one: Similar structure with a pyridine ring instead of a pyrazine ring.
1-(3-(Pyrazin-2-ylamino)pyrrolidin-1-yl)-2-(m-tolyl)ethan-1-one: Similar structure with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is unique due to the combination of the pyrazine and azetidine rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with specific desired effects.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-3-2-4-13(7-12)8-16(21)20-10-14(11-20)19-15-9-17-5-6-18-15/h2-7,9,14H,8,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXZAUNWDWBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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